molecular formula C17H20N2O3S2 B6571612 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 946383-44-4

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B6571612
CAS No.: 946383-44-4
M. Wt: 364.5 g/mol
InChI Key: CYVSTTIYXBKFQO-UHFFFAOYSA-N
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Description

The compound N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide features a tetrahydroquinoline core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-11-24(21,22)19-9-3-5-13-12-14(7-8-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSTTIYXBKFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

  • Sulfonylation : DMF enhances reactivity for bulky sulfonyl chlorides, while DCM is preferred for milder conditions.

  • Amidation : Polar aprotic solvents like DCM or THF improve coupling efficiency.

Temperature Control

  • Low temperatures (0–5°C) during sulfonylation minimize side reactions.

  • Room temperature suffices for amidation due to EDC/DMAP efficacy.

Catalytic Considerations

  • DBU in annulation avoids metal catalysts, simplifying purification.

  • Palladium catalysts (e.g., Pd(OAc)₂) may enhance sulfonylation yields in某些 cases.

Data Tables

Table 1. Key Reaction Parameters for Tetrahydroquinoline Synthesis

StepReagents/ConditionsYieldDiastereoselectivitySource
[4 + 2] AnnulationDBU (0.02 mmol), toluene, 25°C, 1 h96%>20:1
SulfonylationPropane-1-sulfonyl chloride, TEA, DCM, 0°C~80%N/A
AmidationEDC/DMAP, DCM, 48 h85%N/A

Table 2. Spectroscopic Data for Intermediate Compounds

CompoundKey Characterization (¹H NMR, ppm)Source
Tetrahydroquinoline coreδ 6.85 (d, J=8.4 Hz, 1H, Ar-H), δ 3.20 (m, 2H, CH₂-N)
1-(Propane-1-sulfonyl)tetrahydroquinolineδ 1.05 (t, J=7.2 Hz, 3H, CH₃), δ 3.45 (q, J=7.2 Hz, 2H, SO₂-CH₂)
Thiophene-2-carboxamideδ 7.75 (d, J=5.0 Hz, 1H, Thiophene-H), δ 6.50 (br s, 1H, NH)

Challenges and Troubleshooting

  • Sulfonylation Side Reactions : Over-sulfonylation or N-oxide formation may occur with excess sulfonyl chloride. Stoichiometric control and low temperatures mitigate this.

  • Amide Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

  • Purification : Silica gel chromatography effectively separates diastereomers in the annulation step .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can undergo several chemical reactions, including:

  • Oxidation: This compound can be oxidized to form sulfonic acids and quinoline derivatives.

  • Reduction: It can be reduced to form corresponding amines and reduced thiophene derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides, nitrates, and alkylating agents under varied conditions depending on the specific reaction.

Major Products Formed

  • Oxidation Products: Sulfonic acids, quinoline N-oxides.

  • Reduction Products: Amines, reduced thiophene derivatives.

  • Substitution Products: Varied derivatives depending on the substituents used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to various proteins or nucleic acids, influencing biochemical pathways.

Medicine

The medicinal potential of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is under investigation. Its ability to modulate specific biological targets could lead to the development of new therapeutic agents for diseases where these targets are implicated.

Industry

Industrial applications might include its use as an intermediate in the synthesis of materials with unique properties, such as pharmaceuticals, agrochemicals, or specialty polymers.

Mechanism of Action

The compound's mechanism of action is determined by its ability to interact with specific molecular targets. This might involve binding to receptors or enzymes, altering their function. The pathways affected by these interactions could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents at position 1 of the tetrahydroquinoline core and the functional group at position 6. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (Source) Position 1 Substituent Position 6 Group Molecular Formula Molecular Weight Notable Properties
Target Compound Propane-1-sulfonyl Thiophene-2-carboxamide C₁₇H₁₉N₂O₃S₂ 375.47 (calc.) Likely enhanced stability due to sulfonyl group
Compound 68 () 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide C₂₀H₂₅N₅S 391.51 NOS inhibition (IC₅₀: 0.5–2.0 µM)
Compound 28 () 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide C₂₂H₂₉N₅S·2HCl 464.47 Improved solubility (dihydrochloride salt)
N-[1-(4-Methoxybenzenesulfonyl)-... () 4-Methoxybenzenesulfonyl Thiophene-2-carboxamide C₂₁H₂₀N₂O₄S₂ 428.5 Higher lipophilicity due to methoxy group
2,3,4,5,6-Pentamethyl-... () Propane-1-sulfonyl Benzene-1-sulfonamide C₂₃H₃₂N₂O₄S₂ 464.6 Bulkier substituent; potential steric hindrance
Key Observations:
  • Sulfonyl vs. Amine-Based Substituents : The propane-sulfonyl group in the target compound likely enhances metabolic stability compared to amine-containing analogs (e.g., piperidinyl in Compound 68) .
  • Carboxamide vs.
  • Impact of Aromatic Substituents : The 4-methoxybenzenesulfonyl group () introduces electron-donating effects, which could alter binding affinity in enzyme inhibition .

Biological Activity

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a thiophene ring through a carboxamide functional group. The presence of the propane sulfonyl moiety enhances its solubility and biological activity. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_2O_3S with a molecular weight of approximately 320.4 g/mol.

The primary biological activity of this compound is attributed to its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an important enzyme involved in the regulation of insulin and leptin signaling pathways. Inhibition of this enzyme can lead to:

  • Increased insulin sensitivity : This effect is crucial for managing type 2 diabetes.
  • Reduced blood glucose levels : By modulating insulin signaling, the compound may help in controlling hyperglycemia.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity : Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: PTP1B Inhibition

A study demonstrated that this compound effectively inhibits PTP1B in vitro. The inhibition was characterized by an IC50 value indicating significant potency against this target.

Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. Results showed that certain modifications enhanced antimicrobial efficacy, suggesting potential applications in treating infections.

Study 3: Anticancer Potential

Research exploring the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and death.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ATetrahydroquinoline corePTP1B inhibitorEnhanced solubility
Compound BSulfonamide linkageAntimicrobialBroad-spectrum activity
Compound CThiophene ringAnticancerInduces apoptosis

Q & A

Q. What are the common synthetic routes for N-[1-(propane-1-sulfonyl)-tetrahydroquinolinyl]thiophene-2-carboxamide derivatives, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves: (i) Core formation : Cyclization of tetrahydroquinoline precursors using LiAlH4 in THF or similar reducing agents . (ii) Sulfonylation : Reaction with propane-1-sulfonyl chloride under basic conditions (e.g., NaOH) to introduce the sulfonyl group . (iii) Amidation : Thiophene-2-carboxamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) and recrystallization (Et₂O or acetonitrile) are standard .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ ~3.0–3.5 ppm for –SO₂–CH₂–) and thiophene ring protons (δ ~7.0–7.5 ppm) .
  • HPLC : Purity assessment using C18 columns, mobile phase: acetonitrile/water (gradient elution) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₃S₂: 413.09) .

Q. What initial biological screening assays are recommended for this compound?

  • Assays :
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC₅₀ values .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can low yields in sulfonylation or amidation steps be optimized?

  • Strategies :
  • Temperature Control : Lowering reaction temperatures (0–5°C) during sulfonylation reduces side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Use of DMAP or pyridine to enhance amidation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
    • Case Study : reports a 6% yield for compound 30; switching from THF to DMF increased yields to 68% in analogous reactions .

Q. How do structural modifications (e.g., substituents on tetrahydroquinoline) influence bioactivity?

  • SAR Insights :
  • Sulfonyl Group : Propane-1-sulfonyl enhances metabolic stability compared to aryl-sulfonyl groups (e.g., 4-fluorophenyl in ) .
  • Thiophene vs. Furan : Thiophene-2-carboxamide derivatives show 3–5× higher cytotoxicity than furan analogs due to improved π-π stacking .
    • Data Table :
SubstituentIC₅₀ (μM, Kinase X)LogP
Propane-1-sulfonyl0.452.1
4-Fluorophenyl-sulfonyl1.203.8
Thiophene-2-carboxamide0.381.9
Furan-2-carboxamide1.501.7
Source: Adapted from

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Approaches :
  • Dose-Response Validation : Replicate assays across multiple labs to confirm EC₅₀/IC₅₀ values .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain variability .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Strategies :
  • Deuterium Incorporation : Replace labile hydrogens (e.g., –CH₃ → –CD₃) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask polar groups (e.g., esterification of –COOH) to enhance membrane permeability .

Methodological Notes

  • Contradictions in Evidence :

    • reports variable yields (6–69%) for similar compounds, highlighting the need for condition-specific optimization .
    • and propose conflicting bioactivity mechanisms (enzyme inhibition vs. receptor antagonism), necessitating target validation assays .
  • Unreliable Sources : BenchChem () is excluded per guidelines; all data are sourced from peer-reviewed studies.

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